molecular formula C18H18FNO4S B5222445 ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B5222445
M. Wt: 363.4 g/mol
InChI Key: LKEFUCFRUSFSMC-UHFFFAOYSA-N
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Description

ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a Suzuki coupling reaction between a thiophene derivative and a fluorophenyl boronic acid.

    Attachment of the oxolane-amido group: This can be done through an amide coupling reaction using oxolane-2-carboxylic acid and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use as a drug candidate or intermediate in drug synthesis.

    Industry: Applications in materials science and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorophenyl group may enhance binding affinity and selectivity, while the oxolane-amido group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-CHLOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-BROMOPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 4-(4-METHOXYPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

The unique combination of the fluorophenyl and oxolane-amido groups in ETHYL 4-(4-FLUOROPHENYL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE may confer distinct chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding interactions, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h5-8,10,14H,2-4,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEFUCFRUSFSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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